molecular formula C22H25ClN6O3S B11201893 1-(6-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-ethylpiperidine-3-carboxamide

1-(6-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-ethylpiperidine-3-carboxamide

Cat. No.: B11201893
M. Wt: 489.0 g/mol
InChI Key: JFRXBMVNQMKIGA-UHFFFAOYSA-N
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Description

1-(6-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-ethylpiperidine-3-carboxamide is a complex organic compound that features a thiazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-ethylpiperidine-3-carboxamide typically involves multi-step organic reactions. The key steps include:

    Formation of the thiazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the 4-chlorobenzyl group: This step involves the reaction of the thiazolopyrimidine intermediate with 4-chlorobenzylamine.

    Attachment of the piperidine moiety: The final step involves the coupling of the intermediate with N-ethylpiperidine-3-carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(6-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-ethylpiperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(6-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-ethylpiperidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(6-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-ethylpiperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Compounds with a similar core structure but different substituents.

    Piperidine derivatives: Compounds featuring the piperidine moiety with various functional groups.

Uniqueness

1-(6-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-ethylpiperidine-3-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H25ClN6O3S

Molecular Weight

489.0 g/mol

IUPAC Name

1-[6-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]-N-ethylpiperidine-3-carboxamide

InChI

InChI=1S/C22H25ClN6O3S/c1-2-24-20(31)15-4-3-9-28(11-15)22-27-19-18(33-22)21(32)29(13-26-19)12-17(30)25-10-14-5-7-16(23)8-6-14/h5-8,13,15H,2-4,9-12H2,1H3,(H,24,31)(H,25,30)

InChI Key

JFRXBMVNQMKIGA-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1CCCN(C1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NCC4=CC=C(C=C4)Cl

Origin of Product

United States

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